molecular formula C8H14N2OS B087250 3-Methyl-5-(2-methylpropyl)-2-thioxo-4-imidazolidinone CAS No. 1076-72-8

3-Methyl-5-(2-methylpropyl)-2-thioxo-4-imidazolidinone

Cat. No. B087250
CAS RN: 1076-72-8
M. Wt: 186.28 g/mol
InChI Key: HUATVCMZVINTLH-UHFFFAOYSA-N
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Description

Imidazolidinones, like the one you mentioned, are a type of organic compound that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They are often used in pharmaceuticals and other bioactive molecules .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazine derivatives . For example, 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone were prepared via a solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques such as X-ray diffraction . The structure often includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

Compounds with similar structures can undergo various chemical reactions. For example, aldehydes and ketones, which contain a carbonyl functional group like the one in your compound, can undergo oxidation .

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. It’s important to refer to safety data sheets and other resources for specific information .

Future Directions

Future research could focus on synthesizing “3-Methyl-5-(2-methylpropyl)-2-thioxo-4-imidazolidinone” and studying its properties and potential applications. Given the biological activities of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUATVCMZVINTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910376
Record name 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-methylpropyl)-2-thioxo-4-imidazolidinone

CAS RN

1076-72-8
Record name 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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